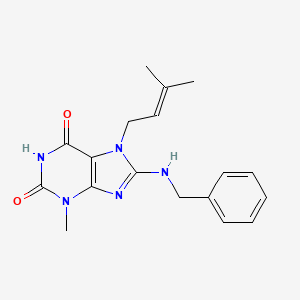![molecular formula C20H23N5O3 B5538104 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to families of compounds that have been studied for their bioactive properties, including antimicrobial activities. These compounds typically contain heterocyclic rings such as oxadiazoles and pyrazoles, which are known for their various biological and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions, cyclization reactions, and the use of reagents like POCl3 for the preparation of derivatives. For instance, Ayyash et al. (2021) described the synthesis of new derivatives of oxazepines and diazepines bearing 1,3,4-oxadiazole moieties, which were prepared via cycloaddition and cyclization reactions (Ayyash et al., 2021).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, such as those conducted by Viji et al. (2020), offer insights into the molecular structure, bond lengths, bond angles, and intramolecular charge transfers. These analyses help understand the electronic structure and potential bioactivity of the compounds (Viji et al., 2020).
Chemical Reactions and Properties
Reactions of related compounds can include oxidation, rearrangement in specific solvents, and reactions with various reagents to form new derivatives with potential biological activities. For example, Zolfigol et al. (2006) used 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, including thermal and mesomorphic behavior, of related compounds can be influenced by different substituents. Yeap et al. (2010) investigated the effect of substituents on the thermal and mesomorphic behavior of heterocyclic liquid crystals, highlighting the importance of molecular structure in determining these properties (Yeap et al., 2010).
Chemical Properties Analysis
The chemical properties, such as antimicrobial and anti-inflammatory activities, of related compounds are of significant interest. Kendre et al. (2015) synthesized and evaluated the antimicrobial and anti-inflammatory activities of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, demonstrating the potential of these compounds in medicinal chemistry (Kendre et al., 2015).
科学的研究の応用
Synthesis and Chemical Properties
The research on compounds similar to 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane has focused on their synthesis and potential applications in various fields. For instance, the study on the condensation of certain hydrazides with phenyl isothiocyanate or carbon disulfide leads to the formation of compounds with potential biological activities (I. Tumosienė & Z. I. Beresnevicius, 2007). Additionally, the creation of phthalazinone derivatives through reactions involving isocyanates and electrophilic reagents highlights the versatility in the synthesis of heterocyclic compounds (M. Mahmoud et al., 2012).
Biological Evaluation and Potential Applications
Another study focuses on the synthesis and biological evaluation of derivatives for antimicrobial and anti-inflammatory properties, showcasing the therapeutic potential of such compounds (B. V. Kendre et al., 2015). This suggests that derivatives of 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane could be explored for similar biological activities.
Antioxidant Properties
Research into the antioxidant properties of certain derivatives further underscores the potential health-related applications of these compounds. A study demonstrated that specific 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones exhibit higher antioxidant activities than standard antioxidants, indicating the utility of such structures in developing antioxidant agents (M. Hassan et al., 2017).
Material Science Applications
Beyond biological applications, derivatives of 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane have been studied for their potential in material science. For example, the synthesis of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units through click chemistry highlights the use of such compounds in creating materials with specific electronic and optical properties (Sohrab Rahmani & Amin Shafiei zadeh Mahani, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-19(9-8-18-22-20(23-28-18)16-6-2-1-3-7-16)24-11-5-13-27-17(14-24)15-25-12-4-10-21-25/h1-4,6-7,10,12,17H,5,8-9,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZNFMGBYSLKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN2C=CC=N2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)
![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)